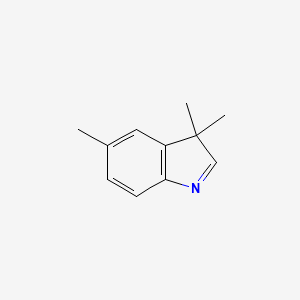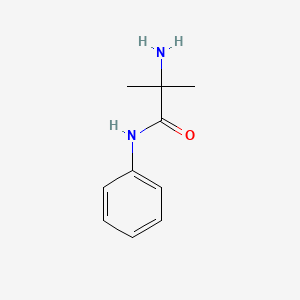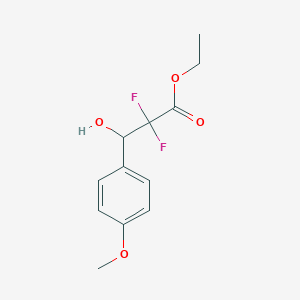
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Therapeutic Applications in Cancer and CNS Disorders
Tetrahydroisoquinoline derivatives, including compounds related to "1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline," are recognized for their therapeutic activities in various diseases, notably in cancer and central nervous system (CNS) disorders. The US FDA approval of trabectedin, a compound within this family, for soft tissue sarcomas highlights the significance of these derivatives in cancer drug discovery. These compounds have demonstrated potential as anticancer antibiotics and are being explored for their efficacy against infectious diseases such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. Their diverse therapeutic activities extend to metabolic and cardiovascular disorders, underlining their importance in drug discovery (Singh & Shah, 2017).
Antimalarial Efficacy
Piperaquine, a bisquinoline derivative closely related to the compound of interest, has been used in combination with dihydroartemisinin as an effective therapy against Plasmodium falciparum and Plasmodium vivax malaria. This combination, known for its high cure rates, is approved by the European Medicines Agency and recommended by the World Health Organization for the treatment of uncomplicated malaria, showcasing the potential of quinoline derivatives in antimalarial therapy (Gargano, Cenci, & Bassat, 2011).
Role in Neuroprotection and Antidepressant Activity
1-Methyl-1,2,3,4-tetrahydroisoquinoline, another compound within the same chemical family, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. Its mechanisms of action include MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system, offering potential therapeutic benefits in neurodegenerative diseases, depression, and addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been identified for their broad spectrum of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory effects. Their role in modern therapeutics is continually expanding, with ongoing research into their application for treating a variety of conditions, from fungal infections to cancer and neurodegenerative diseases (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Mécanisme D'action
- The primary target of this compound is the protein serine/threonine-protein kinase B-raf (BRAF). BRAF plays a crucial role in cell signaling pathways, particularly the MAPK/ERK pathway. It regulates cell growth, differentiation, and survival .
- This inhibition affects the MAPK/ERK pathway, leading to altered gene expression, cell cycle regulation, and cell proliferation .
- Notably, the compound’s action can vary depending on the cellular context and other signaling molecules present .
- Cellular effects include altered proliferation rates, apoptosis induction, and potential therapeutic benefits in specific contexts .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
The safety data sheet for a similar compound, (1-BOC-Piperidin-4-yl)acetic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Orientations Futures
Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is increasingly recognized . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the research and development of piperidine derivatives, including “1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline”.
Propriétés
IUPAC Name |
1-piperidin-4-yl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-6-14-12(4-1)5-3-11-16(14)13-7-9-15-10-8-13/h1-2,4,6,13,15H,3,5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMICEWHANHHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3250004.png)


![Methyl 3-(benzo[d]oxazol-2-yl)benzoate](/img/structure/B3250028.png)

![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)
![2-[2-[(5-Bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3250054.png)






